Physicochemical properties of 2-[(4-bromophenyl)methanesulfonyl]propanoic acid
Physicochemical properties of 2-[(4-bromophenyl)methanesulfonyl]propanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-[(4-bromophenyl)methanesulfonyl]propanoic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-[(4-bromophenyl)methanesulfonyl]propanoic acid, a compound of interest in contemporary drug discovery and development. Recognizing the critical role that properties such as aqueous solubility, acidity (pKa), and lipophilicity (LogP) play in determining the pharmacokinetic and pharmacodynamic profile of a potential therapeutic agent, this document offers both theoretical grounding and practical, field-proven experimental protocols.[1][2][3][4] The methodologies detailed herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the robust frameworks necessary for accurate compound characterization. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as an essential resource for advancing the preclinical assessment of this and similar chemical entities.
Introduction: The Imperative of Physicochemical Profiling in Drug Discovery
The journey of a new chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[3][5] Properties such as solubility, ionization state, and lipophilicity are not mere data points; they are fundamental determinants of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2][4] A molecule with poor aqueous solubility will likely exhibit low bioavailability, while one with excessively high lipophilicity may suffer from poor metabolic stability and off-target toxicity.[1][5]
Therefore, the early and accurate characterization of these properties is a cornerstone of modern, efficient drug discovery.[2] It allows for the early identification of liabilities, guides structure-activity relationship (SAR) and structure-property relationship (SPR) studies, and ultimately, enables a more holistic and successful approach to drug design.[5] This guide focuses on 2-[(4-bromophenyl)methanesulfonyl]propanoic acid, providing the essential protocols to build a comprehensive physicochemical profile.
Compound Profile: 2-[(4-bromophenyl)methanesulfonyl]propanoic acid
Before delving into experimental determination, it is crucial to establish the foundational properties of the target molecule.
| Property | Value | Source/Method |
| IUPAC Name | 2-[(4-bromophenyl)methanesulfonyl]propanoic acid | Lexichem/PubChem |
| CAS Number | 1016837-87-8 | BLDpharm[6] |
| Molecular Formula | C₁₀H₁₁BrO₄S | - |
| Molecular Weight | 323.16 g/mol | Calculated |
| Chemical Structure | ChemDraw/Rendering |
Aqueous Solubility: The Gateway to Bioavailability
Significance: Aqueous solubility is a critical parameter that dictates the maximum concentration of a compound that can be achieved in solution, directly impacting its absorption from the gastrointestinal tract and its suitability for intravenous formulation.[1] Compounds with low solubility often face challenges in achieving therapeutic concentrations in vivo.[1] The presence of both a polar carboxylic acid group and a relatively large, brominated aromatic ring system in 2-[(4-bromophenyl)methanesulfonyl]propanoic acid suggests that its solubility will be pH-dependent.
Experimental Protocol: Potentiometric Titration for Intrinsic Solubility (S₀) Determination
This method is chosen for its precision and its ability to determine the intrinsic solubility of an ionizable compound, independent of pH. It leverages the compound's acidic nature to measure the point of saturation.[7]
Principle: An excess of the solid compound is titrated with a strong base. By analyzing the titration curve, specifically the point at which the pH stabilizes, the concentration of the dissolved species can be determined, yielding the intrinsic solubility. This protocol is adapted from established potentiometric methods.[7]
Step-by-Step Methodology:
-
System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00).[8]
-
Sample Preparation: Accurately weigh an excess amount (e.g., 5-10 mg) of 2-[(4-bromophenyl)methanesulfonyl]propanoic acid into a temperature-controlled titration vessel.
-
Solvent Addition: Add a precise volume (e.g., 20.0 mL) of a constant ionic strength background electrolyte (e.g., 0.15 M KCl) to the vessel. This minimizes activity coefficient variations.[8]
-
Equilibration: Stir the suspension vigorously for a predetermined period (e.g., 2 hours) to allow it to reach dissolution equilibrium.
-
Titration: Begin the potentiometric titration by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH). Record the pH reading after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The intrinsic solubility (S₀) can be calculated from the titration data before the equivalence point, where the solution is saturated with the neutral form of the acid.
Data Presentation:
| Parameter | Predicted Value | Experimental Method |
| Intrinsic Solubility (S₀) | Low to Moderate | Potentiometric Titration[7] |
Acid Dissociation Constant (pKa): Defining the Ionization State
Significance: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated (neutral) and deprotonated (ionized) forms. For a carboxylic acid like the target compound, the pKa governs its charge state across the physiological pH range. This profoundly influences its membrane permeability, binding to target proteins, and solubility.[1][9]
Experimental Protocol: Potentiometric Titration for pKa Determination
This is the gold-standard method for pKa determination due to its high precision and accuracy.[10]
Principle: A solution of the weak acid is titrated with a strong base. The pH is monitored throughout the titration. The pKa corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized. The first derivative of the titration curve reveals the equivalence point with high precision.[9]
Step-by-Step Methodology:
-
Solution Preparation: Prepare a solution of 2-[(4-bromophenyl)methanesulfonyl]propanoic acid of a known concentration (e.g., 1 mM) in water or a suitable co-solvent if solubility is low.[8][9] Maintain a constant ionic strength with 0.15 M KCl.
-
Initial Acidification: Acidify the solution to a low pH (e.g., pH 2.0) with a standardized strong acid (e.g., 0.1 M HCl) to ensure the compound is fully protonated.[8][9]
-
System Purge: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.[10]
-
Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).[9]
-
Data Recording: Record the pH after each addition until the pH reaches approximately 12.
-
pKa Calculation: Plot pH versus the volume of NaOH added. Calculate the first derivative (ΔpH/ΔV) to accurately locate the equivalence point (the maximum of the derivative curve). The volume at the half-equivalence point is then determined, and the pH at this point is equal to the pKa.[8]
Data Presentation:
| Parameter | Predicted Value | Experimental Method |
| pKa | ~3.5 - 4.5 | Potentiometric Titration[10][11] |
Note: The predicted pKa is based on the typical range for carboxylic acids. The electron-withdrawing sulfonyl group may slightly lower this value.
Workflow Visualization: pKa Determination
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (LogP/LogD): Balancing Solubility and Permeability
Significance: Lipophilicity, the affinity of a compound for a lipid-like environment, is a master parameter in drug design.[1] It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. LogP influences membrane permeability, plasma protein binding, and target affinity.[1][4] For an ionizable molecule like our target compound, the distribution coefficient (LogD) at a specific pH is more physiologically relevant.
Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
While the traditional shake-flask method is considered the "gold standard," it can be resource-intensive.[12] The RP-HPLC method is a high-throughput, reliable alternative that correlates chromatographic retention time with lipophilicity.[12][13][14]
Principle: The compound is passed through a non-polar stationary phase (e.g., C18) with a polar mobile phase. Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. By calibrating the system with compounds of known LogP values, the LogP of the test compound can be determined from its retention time.[15]
Step-by-Step Methodology:
-
System Setup: Use a standard RP-HPLC system with a C18 column and a UV detector.
-
Mobile Phase Preparation: Prepare a series of mobile phases consisting of varying ratios of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a specific pH to measure LogD).
-
Calibration Standard Preparation: Prepare a solution containing a set of 5-10 reference compounds with well-established LogP values that bracket the expected LogP of the analyte.[15]
-
Isocratic Elution & Retention Factor Calculation:
-
Inject the calibration standards and the test compound separately onto the column using a single mobile phase composition (isocratic elution).
-
Record the retention time (t_R) for each compound and the column dead time (t_0), often measured using an unretained compound like uracil.
-
Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0 .
-
-
Calibration Curve Generation: Plot the logarithm of the capacity factor (log k) for the reference standards against their known LogP values. Perform a linear regression to obtain a calibration equation (e.g., LogP = m * log k + c).[15]
-
LogP Determination: Calculate the log k for 2-[(4-bromophenyl)methanesulfonyl]propanoic acid and use the calibration equation to determine its LogP value.
-
LogD Measurement: To determine LogD at a specific pH (e.g., 7.4), use a mobile phase buffered at that pH and follow the same procedure.
Data Presentation:
| Parameter | Predicted Value | Experimental Method |
| LogP | 2.5 - 3.5 | RP-HPLC[12][13] |
Note: This prediction is an estimate based on the presence of a bromophenyl group and a sulfonyl moiety, balanced by the carboxylic acid.
Workflow Visualization: LogP Determination by RP-HPLC
Caption: Workflow for LogP determination using the RP-HPLC method.
Summary of Physicochemical Properties
This table consolidates the key physicochemical parameters for 2-[(4-bromophenyl)methanesulfonyl]propanoic acid discussed in this guide. The values provided are estimates to guide initial assessment, with the definitive data to be generated using the detailed protocols herein.
| Physicochemical Parameter | Predicted Value Range | Significance in Drug Development | Recommended Experimental Protocol |
| Molecular Weight | 323.16 g/mol | Influences diffusion, permeability, and overall "drug-likeness".[2] | N/A (Calculated) |
| Intrinsic Solubility (S₀) | Low to Moderate | Determines dissolution rate and maximum absorbable dose. | Potentiometric Titration[7] |
| pKa | ~3.5 - 4.5 | Governs the charge state at physiological pH, affecting solubility and permeability.[9] | Potentiometric Titration[10] |
| LogP | 2.5 - 3.5 | Key indicator of lipophilicity, balancing permeability with metabolic risks and solubility.[1] | RP-HPLC[12][14] |
Conclusion
The successful advancement of 2-[(4-bromophenyl)methanesulfonyl]propanoic acid, or any NCE, within a drug discovery pipeline is critically dependent on a thorough understanding of its physicochemical properties. This guide has provided a robust framework for this characterization, outlining not just what to measure, but how to measure it with precision and why these measurements are essential. By employing the detailed, self-validating protocols for determining solubility, pKa, and LogP, research organizations can generate the high-quality data necessary to make informed decisions, optimize molecular design, and ultimately increase the probability of developing a safe and effective therapeutic.
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